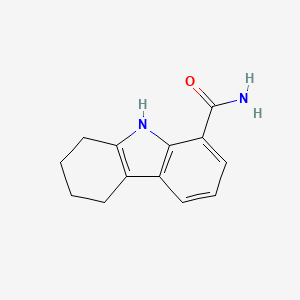![molecular formula C12H8I2O2 B12953921 5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is a biphenyl derivative characterized by the presence of two iodine atoms and two hydroxyl groups on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol typically involves the iodination of a biphenyl precursor. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide. This reaction yields an optically active product with two C—I bonds, which can be further functionalized .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Metalation: Reagents like n-butyllithium or Grignard reagents.
Major Products
Substitution Products: Various functionalized biphenyl derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydrocarbons.
Metalation Products: Organometallic compounds.
Wissenschaftliche Forschungsanwendungen
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The iodine atoms can form halogen bonds, while the hydroxyl groups can form hydrogen bonds, facilitating interactions with biological molecules and catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Similar in structure but with bromine atoms instead of hydroxyl groups.
2,2’-Diiodobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl: Contains bromine atoms, which can be selectively functionalized.
Uniqueness
5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a versatile platform for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals and biological molecules makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C12H8I2O2 |
|---|---|
Molekulargewicht |
438.00 g/mol |
IUPAC-Name |
2-(2-hydroxy-5-iodophenyl)-4-iodophenol |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H |
InChI-Schlüssel |
NQPMNGDKXAKHHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


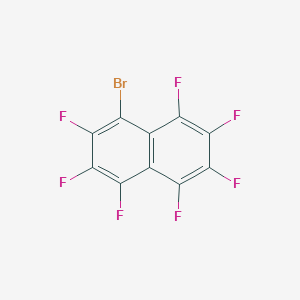
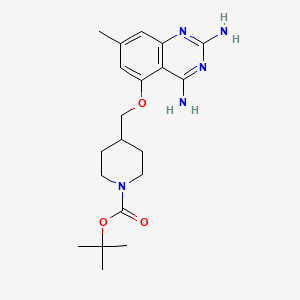
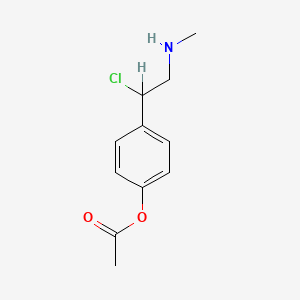
![3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
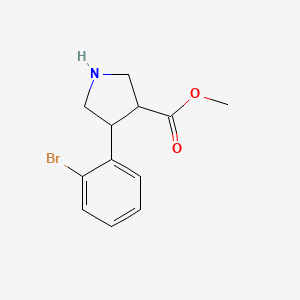
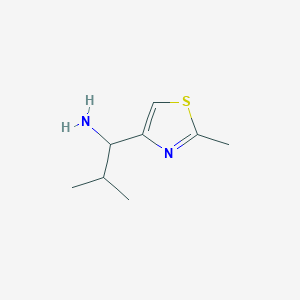
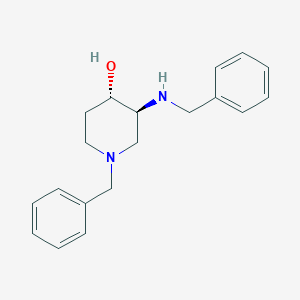


![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
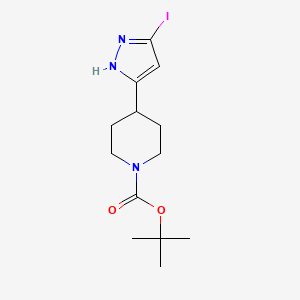
![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)
